molecular formula C13H12ClNO2 B12883318 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid CAS No. 62569-72-6

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12883318
CAS No.: 62569-72-6
M. Wt: 249.69 g/mol
InChI Key: VLPNIMAKUACNQM-UHFFFAOYSA-N
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Description

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4-position of the pyrrole ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating steps for purification such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrole-2-carboxylic acid: A simpler analog without the phenethyl group.

    1-Phenethyl-1H-pyrrole-2-carboxylic acid: Lacks the chlorine atom at the 4-position.

    4-Bromo-1-phenethyl-1H-pyrrole-2-carboxylic acid: Similar structure with bromine instead of chlorine.

Uniqueness

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the phenethyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

62569-72-6

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-1-(2-phenylethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H12ClNO2/c14-11-8-12(13(16)17)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17)

InChI Key

VLPNIMAKUACNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)O)Cl

Origin of Product

United States

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